molecular formula C17H19O3P B4926357 ethyl 2-(diphenylphosphoryl)propanoate

ethyl 2-(diphenylphosphoryl)propanoate

Cat. No. B4926357
M. Wt: 302.30 g/mol
InChI Key: FEJDPJNKKUROSE-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylphosphoryl)propanoate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a phosphorus-containing compound that has been used in various chemical reactions, including the synthesis of esters, amides, and peptides.

Scientific Research Applications

Conformational Analysis in Organic Chemistry

Ethyl 2-(diphenylphosphoryl)propanoate is used in the conformational analysis of organic compounds. A study by Kuznetsova et al. (2021) explored the conformational properties of various N,N-dialkyl substituted bisphosphorylated acetamides, which includes derivatives of ethyl 2-(diphenylphosphoryl)propanoate. This research utilized dipole moments, IR spectroscopy, and Density Functional Theory calculations to understand the conformational equilibrium of these compounds in solution (Kuznetsova et al., 2021).

Catalysis in Chemical Synthesis

Ethyl 2-(diphenylphosphoryl)propanoate and its derivatives have applications in catalysis. For example, Clegg et al. (1999) described a catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, which involves compounds related to ethyl 2-(diphenylphosphoryl)propanoate (Clegg et al., 1999).

Macromolecular Chemistry

In macromolecular chemistry, Vautravers and Cole-Hamilton (2009) investigated the use of polyhedral oligomeric silsesquioxanes containing diphenylphosphine moieties, which are structurally related to ethyl 2-(diphenylphosphoryl)propanoate, in the methoxycarbonylation of ethene (Vautravers & Cole-Hamilton, 2009).

Electrochemistry

Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxypropanoates, which are structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, demonstrating its importance in electrochemical reactions (Esteves et al., 2005).

Peptide Chemistry

Chantreux et al. (1984) discussed the application of the 2-(diphenylphosphino)ethyl group, a component of ethyl 2-(diphenylphosphoryl)propanoate, in peptide chemistry, particularly for carboxyl-protection of amino acids or peptides (Chantreux et al., 1984).

Thermogravimetric Analysis in Polymer Science

Tagle and Diaz (1998) conducted thermogravimetric analysis of poly (ester-carbonate)s and poly (ester-thiocarbonate)s, where the ester group in the side chain is derived from compounds including ethyl 2-(diphenylphosphoryl)propanoate (Tagle & Diaz, 1998).

Nanoparticle Stabilization

Richter et al. (2012) studied the stabilization of water-soluble platinum nanoparticles using sodium 2-(diphenylphosphino)ethyl phosphonate, which is closely related to ethyl 2-(diphenylphosphoryl)propanoate. This demonstrates its application in the field of nanotechnology (Richter et al., 2012).

Food Processing Technology

Bermejo et al. (2015) explored the use of ethyl-lactate, a compound similar to ethyl 2-(diphenylphosphoryl)propanoate, for the extraction of caffeine and catechins from green tea leaves, showing its relevance in food processing technology (Bermejo et al., 2015).

Radioactive Labeling and Bioassay

Abdel-Ghany et al. (2013) synthesized and radiolabeled a novel dipeptide attached to a moiety similar to ethyl 2-(diphenylphosphoryl)propanoate, highlighting its potential in biological and radiopharmaceutical applications (Abdel-Ghany et al., 2013).

Pharmaceutical Research

Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in a compound structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, showing its importance in pharmaceutical research (Vogt et al., 2013).

properties

IUPAC Name

ethyl 2-diphenylphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O3P/c1-3-20-17(18)14(2)21(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJDPJNKKUROSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-diphenylphosphorylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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